Cas no 1391732-73-2 (benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride)
![benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride structure](https://ja.kuujia.com/scimg/cas/1391732-73-2x500.png)
benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzyl (4-fluoropiperidin-4-yl)methylcarbamate HCl
- Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride
- benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride
- BENZYL N-[(4-FLUOROPIPERIDIN-4-YL)METHYL]CARBAMATE HYDROCHLORIDE
- benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride
- Benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate hydrochloride
- 1391732-73-2
- benzyl N-[(4-Fluoro-4-piperidyl)methyl]carbamate HCl
- N-Cbz-1-(4-fluoro-4-piperidyl)methanamine Hydrochloride
- benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate;hydrochloride
- CS-0183225
- W10130
- C14H20ClFN2O2
- MFCD23378516
- AKOS037646904
- AS-71445
- SY343775
-
- MDL: MFCD23378516
- インチ: 1S/C14H19FN2O2.ClH/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12;/h1-5,16H,6-11H2,(H,17,18);1H
- InChIKey: VCDIKDGOFRPUNA-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1(CNC(=O)OCC2C=CC=CC=2)CCNCC1
計算された属性
- せいみつぶんしりょう: 302.1197337 g/mol
- どういたいしつりょう: 302.1197337 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 287
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 302.77
- トポロジー分子極性表面積: 50.4
benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94673-1-5G |
benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride |
1391732-73-2 | 97% | 5g |
¥ 9,207.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94673-1-25G |
benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride |
1391732-73-2 | 97% | 25g |
¥ 30,690.00 | 2023-04-04 | |
eNovation Chemicals LLC | D701405-10G |
benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride |
1391732-73-2 | 97% | 10g |
$2885 | 2024-05-23 | |
1PlusChem | 1P01DJXN-500mg |
benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride |
1391732-73-2 | 95% | 500mg |
$322.00 | 2024-06-21 | |
abcr | AB461766-100mg |
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate hydrochloride, 95%; . |
1391732-73-2 | 95% | 100mg |
€311.50 | 2025-02-21 | |
A2B Chem LLC | AX11179-100mg |
Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride |
1391732-73-2 | 95% | 100mg |
$153.00 | 2024-04-20 | |
1PlusChem | 1P01DJXN-100mg |
benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride |
1391732-73-2 | 95% | 100mg |
$146.00 | 2024-06-21 | |
1PlusChem | 1P01DJXN-250mg |
benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride |
1391732-73-2 | 95% | 250mg |
$193.00 | 2024-06-21 | |
abcr | AB461766-250mg |
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate hydrochloride, 95%; . |
1391732-73-2 | 95% | 250mg |
€396.50 | 2025-02-21 | |
A2B Chem LLC | AX11179-1g |
Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride |
1391732-73-2 | 95% | 1g |
$509.00 | 2024-04-20 |
benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochlorideに関する追加情報
Introduction to benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride (CAS No. 1391732-73-2)
benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride (CAS No. 1391732-73-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a piperidine derivative, is characterized by its unique structural features, including a fluorinated piperidine moiety and a benzyl carbamate functional group. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for ongoing research.
The fluorine atom in the piperidine ring plays a crucial role in modulating the compound's pharmacological properties. Fluorination can enhance the metabolic stability, lipophilicity, and receptor binding affinity of a molecule, making it particularly useful in drug design. The benzyl carbamate group, on the other hand, is known for its ability to form stable amide bonds and can influence the compound's solubility and bioavailability.
Recent studies have explored the potential of benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride in various therapeutic areas. One notable application is in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. The compound has shown promising results in preclinical models due to its ability to modulate specific neurotransmitter systems, particularly those involving dopamine and serotonin.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacological profile of benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride and found that it exhibits potent activity as a dopamine D2 receptor antagonist. This property makes it a potential candidate for treating conditions characterized by dopaminergic dysfunction, such as schizophrenia and drug addiction.
Another area of interest is the compound's potential as an antidepressant. Preclinical studies have demonstrated that benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride can enhance serotonergic neurotransmission, which is a key mechanism in the treatment of depression. The compound's ability to cross the blood-brain barrier efficiently further supports its potential as a therapeutic agent for central nervous system (CNS) disorders.
The synthesis of benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride involves several steps, including the preparation of the fluorinated piperidine intermediate and its subsequent coupling with benzyl chloroformate. The final step involves the formation of the hydrochloride salt to improve solubility and stability. The synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of safety and toxicity, preliminary studies have shown that benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride has a favorable safety profile. However, further investigations are necessary to fully understand its long-term effects and potential side effects. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects.
The development of benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and promising pharmacological properties make it a valuable candidate for the treatment of various neurological and psychiatric disorders. As research continues, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies.
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